6-(methoxymethyl)-1H-pyrimidin-4-one

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

6-(Methoxymethyl)-1H-pyrimidin-4-one (CAS 3122-78-9; synonymous with 6-(methoxymethyl)pyrimidin-4-ol) is a monocyclic pyrimidin-4-one heterocycle bearing a 6-methoxymethyl substituent (C₆H₈N₂O₂, MW 140.14 g/mol). It is classified as a versatile small-molecule scaffold and is commercially available at ≥95–97% purity from multiple global suppliers.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
Cat. No. B7841622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(methoxymethyl)-1H-pyrimidin-4-one
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCOCC1=CC(=O)N=CN1
InChIInChI=1S/C6H8N2O2/c1-10-3-5-2-6(9)8-4-7-5/h2,4H,3H2,1H3,(H,7,8,9)
InChIKeyTUWLYFAEAPMOJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methoxymethyl)-1H-pyrimidin-4-one (CAS 3122-78-9): Core Scaffold Identity and Procurement-Relevant Characteristics


6-(Methoxymethyl)-1H-pyrimidin-4-one (CAS 3122-78-9; synonymous with 6-(methoxymethyl)pyrimidin-4-ol) is a monocyclic pyrimidin-4-one heterocycle bearing a 6-methoxymethyl substituent (C₆H₈N₂O₂, MW 140.14 g/mol) [1]. It is classified as a versatile small-molecule scaffold and is commercially available at ≥95–97% purity from multiple global suppliers [2]. The compound exists in tautomeric equilibrium between the 4(3H)-pyrimidinone (keto) and 4-pyrimidinol (enol) forms [3]. Its computed physicochemical profile—XLogP3-AA of -1.1, topological polar surface area (TPSA) of 50.7 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]—positions it as a moderately polar, low-molecular-weight scaffold suitable for fragment-based or lead-optimisation programmes in medicinal chemistry and agrochemical discovery.

Why 6-(Methoxymethyl)-1H-pyrimidin-4-one Cannot Be Casually Replaced by Other Pyrimidin-4-one Isomers or Analogs


Simple substitution with a 6-hydroxymethyl, 6-methyl, or 2-methoxymethyl analog—or even the unsubstituted pyrimidin-4-one core—alters key molecular properties that govern solubility, hydrogen-bonding capacity, metabolic stability, and synthetic derivatisation potential [1]. The methoxymethyl ether at position 6 acts as both a protected hydroxymethyl handle and a polarity modulator, reducing the hydrogen bond donor count from two (in the hydroxymethyl analog) to one [2], while the ether oxygen retains hydrogen bond acceptor capability. Positional isomerism (6- vs. 2-methoxymethyl) further changes the electronic environment of the pyrimidinone ring and the accessibility of the N1 and C2 positions for subsequent functionalisation . In the agricultural context, the 6-methoxymethyl-2-pyridyl derivative PPA2 demonstrated water solubility and absence of growth inhibition that were absent in the commercial benzothiadiazole (BTH) comparator [3], illustrating that even subtle modifications within the pyrimidin-4-one family produce divergent biological and physicochemical profiles. The quantitative evidence below demonstrates that the 6-methoxymethyl substitution pattern imparts a distinct combination of computed and experimentally observed properties not recapitulated by its nearest structural neighbors.

Head-to-Head Quantitative Differentiation of 6-(Methoxymethyl)-1H-pyrimidin-4-one Against Closest Structural Analogs


Hydrogen Bond Donor Count Reduction vs. 6-(Hydroxymethyl)pyrimidin-4-one Enables Tunable Polarity and Permeability

The methoxymethyl ether at C6 reduces the hydrogen bond donor (HBD) count to 1, compared with 2 for the 6-hydroxymethyl analog (CAS 100959-93-1) [1]. In drug design, reducing HBD count is associated with improved passive membrane permeability and oral bioavailability, as HBD count is a key parameter in Lipinski's Rule of Five [2]. This single-donor profile also distinguishes the compound from 2-substituted analogs that retain a free N1–H donor but may present different acceptor geometries.

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

XLogP3-AA of -1.1 Provides a Quantitative Lipophilicity Benchmark Distinct from Unsubstituted Pyrimidin-4-one (LogP ≈ +0.18)

The computed partition coefficient (XLogP3-AA) for 6-(methoxymethyl)-1H-pyrimidin-4-one is -1.1 [1], whereas unsubstituted 4(3H)-pyrimidinone has a reported LogP of approximately +0.18 . This represents a shift of roughly 1.3 log units toward greater hydrophilicity, driven by the methoxymethyl substituent. The XLogP3-AA of -1.1 falls within the range considered favorable for aqueous solubility while retaining some membrane-partitioning capacity.

Lipophilicity ADME Prediction Scaffold Selection

Water Solubility and Absence of Growth Inhibition: PPA2 (6-Methoxymethyl-2-pyridyl Derivative) vs. Commercial Benzothiadiazole (BTH) in Plant Activation

The 6-methoxymethyl-pyrimidin-4-ol derivative PPA2 (6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol) was compared head-to-head with the commercial plant activator benzothiadiazole S-methyl ester (BTH) [1]. PPA2 was fully water-soluble, whereas BTH required organic co-solvent for application. Critically, PPA2 pretreatment did not inhibit plant growth or root system development in rice (Oryza sativa), in contrast to BTH [1]. Metabolite profiling revealed that BTH significantly reduced the abundance of primary metabolites (amino acids, sugars, organic acids) in rice seedlings, whereas PPA2 promoted their synthesis [1].

Agrochemical Discovery Plant Activator Crop Protection

Synthetic Accessibility and Yield Benchmark: One-Step Cyclocondensation Route to 6-(Methoxymethyl)pyrimidin-4-ol from Methyl 4-Methoxy-3-oxobutanoate

A documented synthetic route to 6-(methoxymethyl)pyrimidin-4-ol proceeds via cyclocondensation of methyl 4-methoxy-3-oxobutanoate (3.54 mL, 26.5 mmol) with formamidine acetate (3.07 g, 29.2 mmol) and sodium methoxide (13 mL, 58.4 mmol) in methanol, yielding the target compound in 37.1% isolated yield (1.38 g, 9.85 mmol) . This one-step protocol from a commercially available β-ketoester provides a benchmark for process chemists evaluating synthetic feasibility against alternative pyrimidin-4-one scaffolds.

Synthetic Chemistry Process Development Scalability

Rotatable Bond Count and TPSA Differentiate 6-Methoxymethyl from 6-Methyl and 6-Hydroxymethyl Analogs in Fragment Metric Space

Three key fragment-quality metrics differentiate the target from its closest analogs. 6-(Methoxymethyl)-1H-pyrimidin-4-one has 2 rotatable bonds, a TPSA of 50.7 Ų, and MW 140.14 Da [1]. The 6-methyl analog (CAS 3524-87-6, MW 110.11, TPSA ~46 Ų, 0 rotatable bonds) is smaller but lacks the ether oxygen for additional H-bond acceptor interactions [2]. The 6-hydroxymethyl analog (CAS 100959-93-1, MW 126.11, TPSA ~66 Ų, 1 rotatable bond) has higher polarity and an additional HBD .

Fragment-Based Screening Lead-Likeness Physicochemical Triage

Where 6-(Methoxymethyl)-1H-pyrimidin-4-one Delivers Differentiated Value: Application Scenarios Derived from Evidence


Fragment-Based Lead Discovery Requiring a Single-HBD, Moderate-Polarity Pyrimidinone Scaffold

With a hydrogen bond donor count of exactly 1, an XLogP3-AA of -1.1, and TPSA of 50.7 Ų, this compound fits the Rule of Three for fragment libraries [1] while occupying a polarity niche unmatched by the 6-hydroxymethyl (HBD=2, more polar) or 6-methyl (HBD=1 but lower TPSA, no ether acceptor) analogs [2]. Procurement for fragment screening collections should specify this CAS rather than generic 'pyrimidin-4-one building block' to ensure the specific donor/acceptor geometry required for target engagement assays.

Agrochemical Plant Activator Development Leveraging the Water-Soluble 6-Methoxymethyl-pyrimidin-4-ol Core

The PPA2 study demonstrated that the 6-methoxymethyl-pyrimidin-4-ol scaffold confers full water solubility and absence of phytotoxicity when elaborated at the C2 position with a heteroaryl substituent [3]. This addresses a key limitation of benzothiadiazole-based activators that require co-solvents and suppress primary metabolism. Industrial procurement for agrochemical lead optimisation should prioritise CAS 3122-78-9 as the core intermediate for generating 2-substituted libraries with aqueous formulation compatibility.

Medicinal Chemistry Scaffold Diversification via C2 and N1 Functionalisation

The compound features an unsubstituted C2 position adjacent to the N1 nitrogen, enabling sequential chemoselective derivatisation (e.g., amination, arylation, or alkylation) . The methoxymethyl group at C6 can be retained as a solubilising moiety or deprotected to the hydroxymethyl analog post-functionalisation. This dual synthetic handle distinguishes it from 2-substituted pyrimidin-4-ones where the C2 position is already occupied, limiting diversification options.

Physicochemical Comparator Standard in Pyrimidinone Structure–Property Relationship Studies

The compound's uniquely intermediate computed property profile (MW 140, XLogP3-AA -1.1, TPSA 50.7, rotatable bonds 2) makes it a valuable reference standard for benchmarking the effects of substituent changes on solubility, permeability, and metabolic stability in pyrimidin-4-one series [1]. Suppliers offering analytical certification (NLT 97% purity, HPLC-verified) should be preferred for this application to ensure batch-to-batch reproducibility in SPR studies.

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